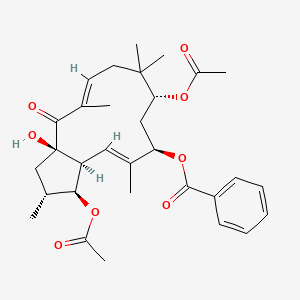

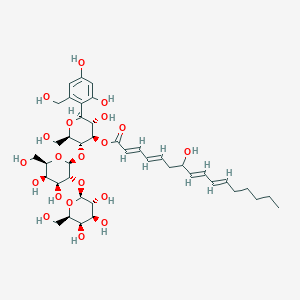

Fusacandin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fusacandin B is a natural product found in Fusarium sambucinum with data available.

Aplicaciones Científicas De Investigación

Antifungal Properties

Fusacandin B, along with Fusacandin A, is identified as a novel antifungal compound belonging to the papulacandin class, isolated from Fusarium sambucinum. These compounds are notable for their unique structural composition, including two units of galactose and one of glucose, with this compound being esterified at a single site with long-chain, unsaturated fatty acids. Their antifungal efficacy, particularly against Candida albicans, is attributed to the inhibition of (1,3)-beta-glucan synthesis, a crucial component of fungal cell walls. This class of compounds has garnered attention due to its potential as an antifungal agent, especially in the context of increasing resistance to conventional antifungal drugs (Hochlowski et al., 1995), (Jackson et al., 1995).

Complement Activation Inhibition

Research indicates that natural sulfated polysaccharides like fucans, isolated from brown seaweed, can be potent inhibitors of human complement activation. This compound, sharing a similar polysaccharide structure, may exhibit similar properties. These compounds inhibit the formation of both classical and alternative pathway C3 convertases, crucial in the immune response. Their molecular weight and sulfate content significantly influence their biological activity, suggesting potential applications in anti-inflammatory and anti-complementary therapies (Blondin et al., 1994).

Cancer Research

Fuligocandin B, a related compound, has shown potential in overcoming TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) resistance in cancer cells. This compound targets valosin-containing protein (VCP/p97), an AAA ATPase, enhancing the sensitivity of cancer cells to TRAIL-induced cell death. This suggests that this compound, with its structural similarities, could potentially be explored for similar applications in cancer treatment (Arai et al., 2016).

Potential Anticoagulant and Antioxidant Effects

This compound, due to its polysaccharide structure, may possess properties similar to fucans from brown seaweeds, which have shown anticoagulant, anti-inflammatory, and antioxidant effects. These properties are influenced by molecular weight and degree of sulfation, indicating that this compound could be investigated for similar therapeutic applications (Dore et al., 2013).

Propiedades

Número CAS |

166407-34-7 |

|---|---|

Fórmula molecular |

C41H60O20 |

Peso molecular |

872.9 g/mol |

Nombre IUPAC |

[(2S,3S,4R,5R,6R)-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate |

InChI |

InChI=1S/C41H60O20/c1-2-3-4-5-6-7-9-12-22(46)13-10-8-11-14-28(49)59-38-35(55)37(29-21(17-42)15-23(47)16-24(29)48)56-27(20-45)36(38)60-41-39(33(53)31(51)26(19-44)58-41)61-40-34(54)32(52)30(50)25(18-43)57-40/h6-12,14-16,22,25-27,30-48,50-55H,2-5,13,17-20H2,1H3/b7-6+,10-8+,12-9+,14-11+/t22?,25-,26-,27-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39-,40+,41+/m1/s1 |

Clave InChI |

DEPSCDXHCFJSQZ-QICRFORPSA-N |

SMILES isomérico |

CCCCC/C=C/C=C/C(C/C=C/C=C/C(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |

SMILES |

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |

SMILES canónico |

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |

Sinónimos |

fusacandin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[5-(1-Hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoic acid](/img/structure/B1250071.png)

![[4-(2-Isoxazoline-3-yloxy)-2-butynyl]trimethylaminium](/img/structure/B1250078.png)

![4-[5-Naphthalen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1250079.png)

![(2,6-Dimethylpiperidin-1-yl)-[3-[[4-(2-propan-2-yloxyphenyl)piperidin-1-yl]methyl]phenyl]methanone](/img/structure/B1250089.png)